molecular formula C18H11BrF2N4O B2764668 1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-30-9

1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2764668
CAS No.: 1326931-30-9
M. Wt: 417.214
InChI Key: QVNHMVOJTCKRFC-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated against various cell lines . The process involves designing and synthesizing a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound with a structure that suggests potential for various scientific research applications, particularly in the synthesis and biological evaluation of novel chemical entities. While the specific compound mentioned does not directly appear in the searched literature, related pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their diverse biological activities.

  • Anticancer and Anti-inflammatory Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds show promising activity against various cancer cell lines and have been found to possess anti-inflammatory properties without ulcerogenic activity, indicating their potential therapeutic value in cancer and inflammatory diseases (Radi et al., 2013).

  • Antimicrobial Applications : Studies have also focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and screened for antimicrobial activity, showing effectiveness against a variety of bacterial strains. This highlights their potential as leads for the development of new antimicrobial agents (Hassaneen et al., 2019).

  • Enzyme Inhibition for Therapeutic Applications : The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been exploited for the development of enzyme inhibitors with potential therapeutic applications. Notably, compounds based on this core structure have been identified as potent adenosine deaminase inhibitors with significant in vivo efficacy in models of inflammation, suggesting a route to novel treatments for conditions associated with adenosine deaminase activity (La Motta et al., 2009).

  • Dual Kinase Inhibition in Cancer Therapy : Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their dual inhibitory activity against EGFR and VEGFR-2, key targets in cancer therapy. Some derivatives exhibit potent inhibitory effects, offering a basis for the development of novel anticancer agents with dual-targeted therapeutic strategies (Saleh et al., 2020).

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF2N4O/c19-12-2-4-13(5-3-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-1-6-15(20)16(21)7-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNHMVOJTCKRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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